Butyl 5-oxohexanoate

CAS No.: 54723-19-2

Cat. No.: VC18423694

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54723-19-2 |

|---|---|

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | butyl 5-oxohexanoate |

| Standard InChI | InChI=1S/C10H18O3/c1-3-4-8-13-10(12)7-5-6-9(2)11/h3-8H2,1-2H3 |

| Standard InChI Key | HCXCVKYQWKDKOS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)CCCC(=O)C |

Introduction

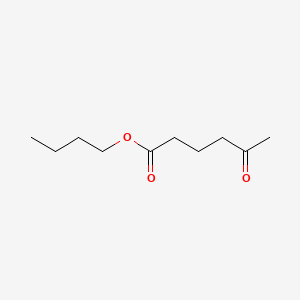

Chemical Structure and Nomenclature

Molecular Architecture

Butyl 5-oxohexanoate features a hexanoic acid backbone substituted with a ketone group at the fifth carbon position, esterified with a butyl alcohol derivative. The structure can be represented as:

The ester group () arises from the condensation of 5-oxohexanoic acid and butanol, while the ketone () at the δ-position introduces reactivity typical of carbonyl compounds .

Systematic and Common Names

-

IUPAC Name: Butyl 5-oxohexanoate

-

Synonyms: 5-Oxohexanoic acid butyl ester, Butyl 5-ketohexanoate

Physical and Chemical Properties

Physicochemical Profile

Key physical properties of butyl 5-oxohexanoate, derived from experimental data, include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 186.25 g/mol | |

| Boiling Point | 260°C at 760 mmHg | |

| Flash Point | 107.7°C | |

| Density | 0.959 g/cm³ | |

| LogP (Partition Coefficient) | 2.087 (estimated) |

The compound’s moderate logP value indicates balanced lipophilicity, making it soluble in both polar and nonpolar solvents—a trait advantageous in industrial formulations .

Reactivity and Stability

Butyl 5-oxohexanoate is stable under recommended storage conditions (cool, dry environments) but undergoes hydrolysis in acidic or alkaline media to yield 5-oxohexanoic acid and butanol . The ketone group renders it susceptible to nucleophilic attacks, enabling reactions such as:

-

Reduction: Conversion to the corresponding alcohol using agents like .

-

Condensation: Participation in aldol reactions under basic conditions.

Synthesis and Production

Esterification Pathways

The most common synthesis route involves Fischer esterification:

-

Catalysts: Sulfuric acid or p-toluenesulfonic acid.

-

Conditions: Reflux with azeotropic water removal (e.g., Dean-Stark apparatus) to shift equilibrium toward ester formation.

Industrial-Scale Considerations

While laboratory-scale synthesis is well-documented, industrial production requires optimization for yield (>90%) and purity. Continuous-flow reactors and immobilized enzyme catalysts (e.g., lipases) represent emerging technologies to enhance efficiency.

Applications and Industrial Uses

Functional Roles

Butyl 5-oxohexanoate’s primary applications include:

-

Chemical Intermediate: Precursor in pharmaceuticals (e.g., prodrug synthesis) and agrochemicals.

-

Flavor and Fragrance Industry: Contributes ester notes to complex formulations, though specific use cases are proprietary .

Comparative Analysis With Analogous Esters

Esters with similar structures, such as tert-butyl 5-oxohexanoate (CAS 111490-79-0) and tert-butyl 4,4-dimethyl-5-oxohexanoate (CAS 143663-88-1), exhibit enhanced steric hindrance, altering their reactivity and application scope . For instance, tert-butyl derivatives are preferred in peptide synthesis due to improved stability under basic conditions .

Environmental Impact and Disposal

Ecotoxicology

No ecotoxicity data are available for butyl 5-oxohexanoate, but analogous esters demonstrate low biodegradability and potential bioaccumulation. Regulatory guidelines mandate containment to prevent aquatic contamination .

Waste Management

-

Incineration: Controlled combustion with flue gas scrubbing to minimize and volatile organic compound (VOC) emissions.

-

Chemical Recycling: Hydrolysis to recover 5-oxohexanoic acid for reuse .

Recent Research and Innovations

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) remain standard for purity analysis. Recent hyphenated techniques (e.g., LC-NMR) enable real-time monitoring of esterification kinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume